Cas no 2091441-29-9 (2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-)

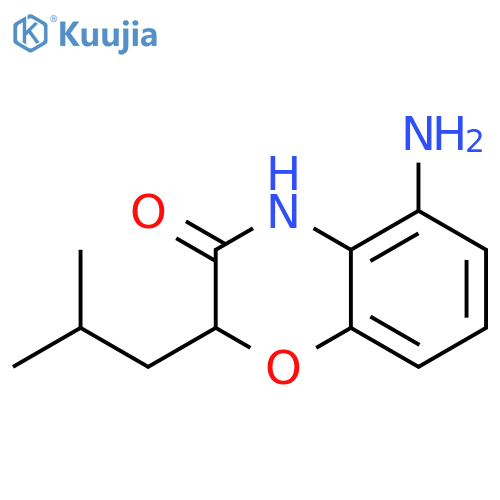

2091441-29-9 structure

商品名:2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-

CAS番号:2091441-29-9

MF:C12H16N2O2

メガワット:220.267642974854

CID:5267190

2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)- 化学的及び物理的性質

名前と識別子

-

- 2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-

-

- インチ: 1S/C12H16N2O2/c1-7(2)6-10-12(15)14-11-8(13)4-3-5-9(11)16-10/h3-5,7,10H,6,13H2,1-2H3,(H,14,15)

- InChIKey: ZJAHFYCWFHBFDP-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=CC(N)=C2NC(=O)C1CC(C)C

2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-363090-0.1g |

5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |

2091441-29-9 | 0.1g |

$653.0 | 2023-03-07 | ||

| Enamine | EN300-363090-5.0g |

5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |

2091441-29-9 | 5.0g |

$2152.0 | 2023-03-07 | ||

| Enamine | EN300-363090-0.05g |

5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |

2091441-29-9 | 0.05g |

$624.0 | 2023-03-07 | ||

| Enamine | EN300-363090-10.0g |

5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |

2091441-29-9 | 10.0g |

$3191.0 | 2023-03-07 | ||

| Enamine | EN300-363090-0.25g |

5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |

2091441-29-9 | 0.25g |

$683.0 | 2023-03-07 | ||

| Enamine | EN300-363090-0.5g |

5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |

2091441-29-9 | 0.5g |

$713.0 | 2023-03-07 | ||

| Enamine | EN300-363090-2.5g |

5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |

2091441-29-9 | 2.5g |

$1454.0 | 2023-03-07 | ||

| Enamine | EN300-363090-1.0g |

5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |

2091441-29-9 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063036-1g |

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |

2091441-29-9 | 95% | 1g |

¥3717.0 | 2023-03-19 |

2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)- 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

2091441-29-9 (2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬